![molecular formula C22H15Br B2775524 1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene CAS No. 1268954-77-3](/img/structure/B2775524.png)
1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromobiphenyl and bromonaphthalene are both aromatic compounds that contain a bromine atom . Bromobiphenyl consists of two phenyl rings connected by a single bond, with a bromine atom attached to one of the rings . Bromonaphthalene is a naphthalene molecule (which consists of two fused benzene rings) with a bromine atom attached .
Synthesis Analysis
Bromobiphenyl and bromonaphthalene can be synthesized through various methods. One common method is electrophilic aromatic substitution, where a hydrogen atom on the aromatic ring is replaced by a bromine atom .Molecular Structure Analysis
The molecular structure of bromobiphenyl consists of two phenyl rings connected by a single bond, with a bromine atom attached to one of the rings . The molecular structure of bromonaphthalene is a naphthalene molecule (which consists of two fused benzene rings) with a bromine atom attached .Chemical Reactions Analysis
Bromobiphenyl and bromonaphthalene can undergo various chemical reactions. For example, they can participate in Friedel-Crafts alkylation reactions, where an alkyl group is introduced to the aromatic ring .Physical And Chemical Properties Analysis
Bromobiphenyl and bromonaphthalene are typically solid at room temperature . They are generally insoluble in water but can dissolve in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
The synthesis of complex organic compounds often involves the use of naphthalene derivatives as intermediates or catalysts. For instance, Potkin et al. (2014) described the synthesis of 5-(naphth-1-yl)- and 5-[(1,1′-biphenyl)-4-yl]isoxazole-3-carbaldehyde oximes, which form complexes with palladium. These complexes exhibit high catalytic activity in the Suzuki reaction, a cross-coupling reaction that is widely used in the formation of carbon-carbon bonds in aqueous and aqueous-alcoholic media (Potkin et al., 2014).
Material Science
In the field of material science, naphthalene derivatives are utilized in the development of new materials with unique properties. For example, Li et al. (2018) designed and synthesized four naphthalene-based host materials for red phosphorescent organic light-emitting diodes (PHOLEDs). These materials, featuring both electron-donating and electron-withdrawing groups, showed excellent device performance at low doping concentrations due to efficient energy transfer and reduced concentration quenching. This highlights the potential of naphthalene derivatives in the development of cost-effective and highly efficient red PHOLEDs (Li et al., 2018).
Chemical Analysis
Naphthalene and biphenyl derivatives are also important in chemical analysis, particularly in the study of atmospheric chemistry. Atkinson et al. (1987) investigated the kinetics and products of the gas-phase reactions of OH radicals and N(2)O(5) with naphthalene and biphenyl. Understanding these reactions is crucial for assessing the atmospheric fate of polycyclic aromatic hydrocarbons (PAHs) and developing strategies to mitigate air pollution (Atkinson et al., 1987).
Advanced Organic Chemistry
The bromine-mediated cyclization of 1,4-diaryl buta-1,3-diynes, as explored by Singha et al. (2012), demonstrates the versatility of naphthalene derivatives in organic synthesis. This methodology facilitates the construction of naphthalene motifs, highlighting the role of such derivatives in the synthesis of complex organic molecules (Singha et al., 2012).
Wirkmechanismus
Target of Action
Brominated biphenyls and naphthalenes are often used in organic synthesis and may interact with a variety of biological targets depending on the specific context .
Mode of Action
Brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the bromine atom on the biphenyl ring can be replaced by other groups, allowing the compound to form new bonds and interact with its targets in different ways .
Biochemical Pathways
Brominated biphenyls and naphthalenes can participate in various chemical reactions and potentially affect multiple biochemical pathways depending on their specific targets and the context of their use .
Pharmacokinetics
For instance, bromine atoms can enhance lipophilicity, which may affect absorption and distribution . Additionally, the compound’s aromatic rings could potentially
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-(4-bromophenyl)phenyl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br/c23-20-13-11-16(12-14-20)18-7-3-8-19(15-18)22-10-4-6-17-5-1-2-9-21(17)22/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITBCZBEWHFDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

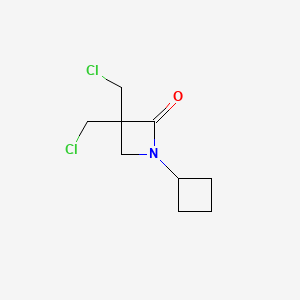
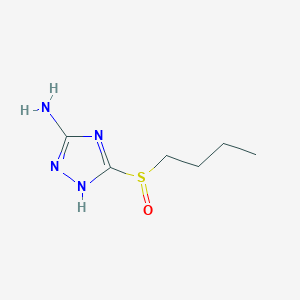
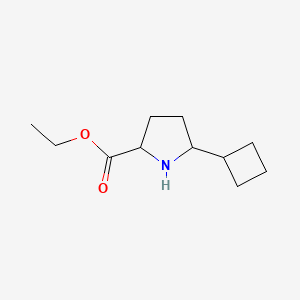
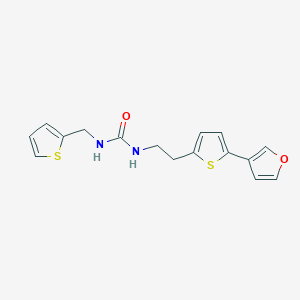
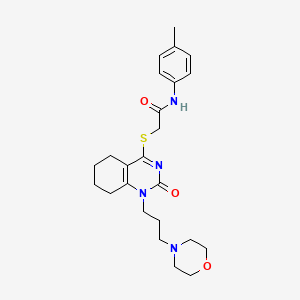
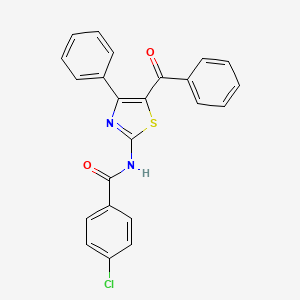

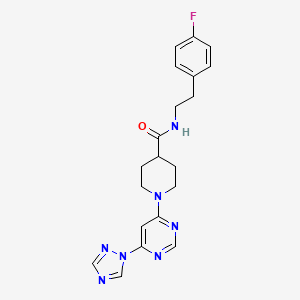
![N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2775454.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2775457.png)
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2775460.png)


